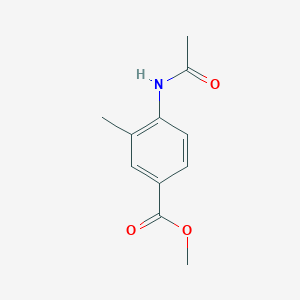
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. Tyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which can be crucial in the treatment of cancer and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Piperidinylation: The 1-methylpiperidin-4-yl group can be attached through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry approaches to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor for the treatment of cancer. Tyrosine kinase inhibitors can block the signaling pathways that lead to cancer cell proliferation.
Biological Research: The compound is used in studies to understand the role of tyrosine kinases in cellular processes.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific tyrosine kinases.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and signal transduction pathways.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on proteins, which is a key step in signal transduction pathways. By inhibiting these enzymes, the compound can block the signaling pathways that lead to cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another quinazoline derivative that acts as a tyrosine kinase inhibitor.
Erlotinib: A similar compound used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which can result in distinct binding affinities and selectivities for different tyrosine kinases. This uniqueness can potentially lead to improved efficacy and reduced side effects compared to other tyrosine kinase inhibitors.
Eigenschaften
Molekularformel |
C21H22ClFN4O2 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine |
InChI |
InChI=1S/C21H22ClFN4O2/c1-27-7-5-14(6-8-27)29-20-10-15-18(11-19(20)28-2)24-12-25-21(15)26-13-3-4-17(23)16(22)9-13/h3-4,9-12,14H,5-8H2,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
AHPPMJNZFROCCT-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |
Kanonische SMILES |
CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dioxopyrrolidin-1-YL N-{N-[(2-isopropyl-1,3-thiazol-4-YL)methyl]-N-methylcarbamoyl}-L-valinate](/img/structure/B1641233.png)

![(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(nitromethyl)oxolane-3,4-diol](/img/structure/B1641240.png)
![2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol](/img/structure/B1641247.png)





![[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B1641274.png)
![13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1641277.png)
![Bis[(2R,5R)-1-(2-[(2R,5R)-2,5-dimethyl-1-phospholanyl]phenyl)-2,5-dimethylphospholane 1-oxide]copper(I) triflate](/img/structure/B1641279.png)
